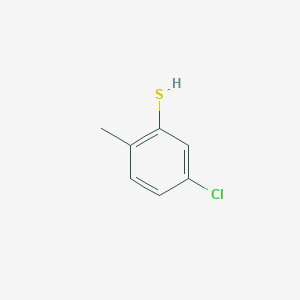

5-Cloro-2-metilbencenotiol

Descripción general

Descripción

Synthesis Analysis

The synthesis of aromatic compounds with specific substituents is a common theme in the provided studies. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by reacting 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride, resulting in a compound characterized by various methods including NMR spectroscopy . Another study reports the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene in four steps, highlighting the use of halogenated intermediates and the advantage of limited chromatography for purification . These methods reflect the diverse synthetic strategies employed to obtain substituted aromatic compounds, which could be relevant for the synthesis of 5-Chloro-2-methylbenzenethiol.

Molecular Structure Analysis

Several papers discuss the molecular structure of chlorinated aromatic compounds. The crystal structure of 1,2,4-trichloro-3,5,6-trimethylbenzene reveals an orientational disorder due to large rigid-body oscillations . Another study on 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one provides insights into the molecular structure through X-ray crystallography and DFT analysis, showing the presence of short intermolecular interactions and π-π stacking . These findings could inform the analysis of the molecular structure of 5-Chloro-2-methylbenzenethiol, particularly in terms of its crystallographic properties and electronic structure.

Chemical Reactions Analysis

The reactivity of chlorinated aromatic compounds is explored in several studies. For example, the nitration of 2-chloro-1,3,5-trimethylbenzene leads to various nitro-substituted products, demonstrating the reactivity of the chlorine substituent . Another study describes the photochemical transformations and reactions of chloro(4-methylpent-3-en-1-ynyl)carbene with alkenes, resulting in the synthesis of alkynylchlorocyclopropanes . These reactions showcase the potential chemical transformations that 5-Chloro-2-methylbenzenethiol might undergo, such as substitution reactions or the formation of new carbon-carbon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are not directly discussed in the provided papers. However, the synthesis and characterization techniques used in these studies, such as NMR spectroscopy and X-ray crystallography, are essential tools for determining these properties . The solvate structures of 2-ammonio-5-chloro-4-methylbenzenesulfonate also provide insights into the solubility and intermolecular interactions of chlorinated aromatics . These techniques and findings could be applied to determine the physical and chemical properties of 5-Chloro-2-methylbenzenethiol, such as its boiling point, solubility, and stability.

Aplicaciones Científicas De Investigación

Actividad Antiviral contra el Virus del Mosaico del Tabaco (TMV)

El 5-Cloro-2-metilbencenotiol se ha utilizado en la síntesis de nuevos derivados de amida de pirazol, que han mostrado una actividad prometedora contra el Virus del Mosaico del Tabaco (TMV) . Estos compuestos fueron diseñados y sintetizados mediante reacciones de ácidos 5-cloro-1-aril-3-metil-1H-pirazol-4-carboxílicos con 5-amino-1-aril-1H-pirazol-4-carbonitrilos .

Síntesis de 5-Cloro-2-Pentanona

El this compound se puede utilizar en la síntesis de 5-Cloro-2-pentanona (5C2P) y sus derivados, que son ampliamente utilizados en la industria farmacéutica y agroquímica . Se propuso un nuevo enfoque catalítico para convertir el 3-acetil-1-propanol en 5C2P utilizando bis(triclorometil)carbonato (trifosgeno, BTC) como fuente eficiente de cloro .

Síntesis de Nuevos Compuestos

El this compound se puede utilizar en la síntesis de nuevos compuestos con un amplio espectro de aplicaciones farmacéuticas . Estos compuestos incluyen ésteres metílicos de 5-cloro-2-hidroxi-N-fenilbenzamida, hidrazidas y otros .

Mecanismo De Acción

Direcciones Futuras

While specific future directions for 5-Chloro-2-methylbenzenethiol were not found in the search results, research on similar compounds suggests potential uses in various fields. For instance, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) has been studied for its potential use as a biocide in aircraft fuel systems .

Propiedades

IUPAC Name |

5-chloro-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUHTPJQIPSKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293489 | |

| Record name | 5-chloro-2-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18858-06-5 | |

| Record name | 5-Chloro-2-methylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18858-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 123874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018858065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18858-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 18858-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18858-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

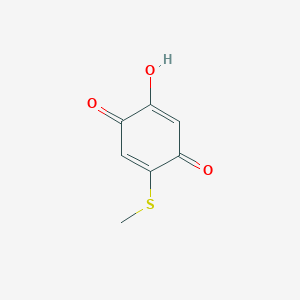

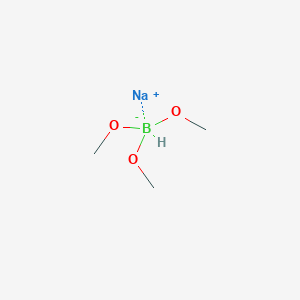

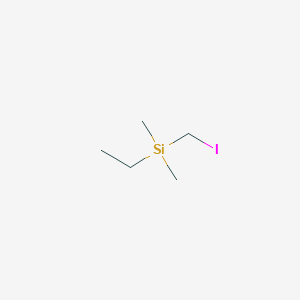

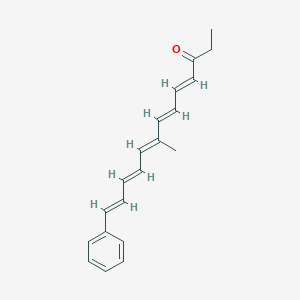

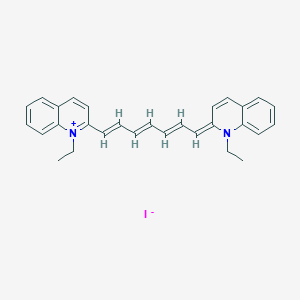

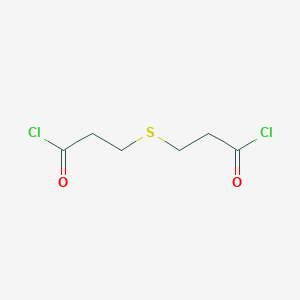

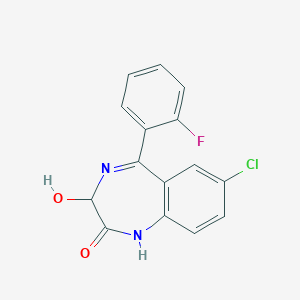

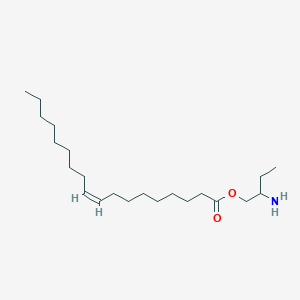

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)

![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)

![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)